molecular formula C9H8F2O3S B6287607 2,3-Difluoro-5-methoxy-4-(methylthio)benzoic acid CAS No. 1895423-57-0

2,3-Difluoro-5-methoxy-4-(methylthio)benzoic acid

Cat. No.: B6287607
CAS No.: 1895423-57-0
M. Wt: 234.22 g/mol
InChI Key: DYOZXMQSLCDMJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Difluoro-5-methoxy-4-(methylthio)benzoic acid is an organic compound with the molecular formula C9H8F2O3S and a molecular weight of 234.22 g/mol . This compound is characterized by the presence of two fluorine atoms, a methoxy group, and a methylthio group attached to a benzoic acid core. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-5-methoxy-4-(methylthio)benzoic acid typically involves multi-step organic reactions. . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced technologies such as automated reactors and real-time monitoring systems ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-5-methoxy-4-(methylthio)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzoic acid derivatives .

Scientific Research Applications

2,3-Difluoro-5-methoxy-4-(methylthio)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-5-methoxy-4-(methylthio)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and binding affinity to certain enzymes and receptors. The methoxy and methylthio groups contribute to its overall chemical stability and solubility, facilitating its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Difluoro-5-methoxy-4-(methylthio)benzoic acid is unique due to the combination of its functional groups, which impart distinct chemical and physical properties. The presence of both methoxy and methylthio groups, along with fluorine atoms, makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2,3-difluoro-5-methoxy-4-methylsulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3S/c1-14-5-3-4(9(12)13)6(10)7(11)8(5)15-2/h3H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYOZXMQSLCDMJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)C(=O)O)F)F)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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